![molecular formula C19H16ClN7O2 B2960967 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1171481-04-1](/img/structure/B2960967.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Applications
Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. A series of these compounds demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, as well as inhibition of the 5-lipoxygenase enzyme, which is involved in inflammatory processes (Rahmouni et al., 2016).
Antimicrobial Potential
Novel pyrazole derivatives have been synthesized and characterized, showing significant antimicrobial activity. Some of these compounds exhibited higher antibacterial efficacy than standard drugs, highlighting their potential as antimicrobial agents (Hafez et al., 2016).
Applications in Heterocyclic Synthesis
Pyrazoles serve as building blocks in heterocyclic synthesis, facilitating the creation of various novel substituted triazinylpyrazolo[3,4-d]pyrimidine and triazinylpyrazolo[3,4-b]pyridine derivatives. These compounds are synthesized through condensation reactions under different conditions, offering a pathway to diverse heterocyclic compounds with potential biological activities (Harb et al., 2005).
Synthesis of Substituted Pyrazolopyrimidines
The chemical synthesis of 2-substituted pyrazolopyrimidines involves the reduction and subsequent condensation of certain precursors. These compounds, bearing various substituents, could have implications for pharmaceutical research and development (Ochi & Miyasaka, 1983).
Molecular Docking Studies for Anticancer Agents
Molecular docking studies have been conducted on pyrazolopyrimidine analogues, showing potential as anticancer agents. These studies help in understanding the interaction between these compounds and biological targets, paving the way for the development of new therapeutic agents (Katariya et al., 2021).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation. Another related compound was identified as a JAK1 selective inhibitor . These targets play crucial roles in cell proliferation and survival, making them potential targets for cancer treatment .
Mode of Action
Related pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 . CDK2 inhibitors typically work by binding to the ATP-binding pocket of the enzyme, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in the disruption of cell cycle progression, potentially leading to cell death in rapidly dividing cells, such as cancer cells .
Biochemical Pathways
CDK2 is involved in the G1-S and G2-M phase transitions of the cell cycle . By inhibiting CDK2, these compounds can halt cell cycle progression, leading to cell cycle arrest .
Result of Action
Related compounds that inhibit cdk2 have been shown to cause cell cycle arrest . This can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .
Propiedades
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN7O2/c1-10-7-15(22-17(28)11-5-6-11)27(25-10)19-23-16-14(18(29)24-19)9-21-26(16)13-4-2-3-12(20)8-13/h2-4,7-9,11H,5-6H2,1H3,(H,22,28)(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVIPRXNRZYEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.